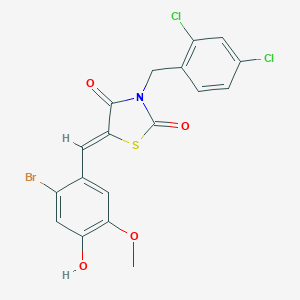![molecular formula C24H26N2O5S B300940 N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound is developed by Bristol-Myers Squibb, and it is currently in clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.
Wirkmechanismus
BMS-986165 is a selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a key role in the signaling pathways that lead to inflammation. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. In addition, this compound has been shown to have minimal off-target effects, which suggests that it may have a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMS-986165 is its selectivity for TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. However, the limitations of this compound include its relatively short half-life and the potential for drug resistance to develop over time.
Zukünftige Richtungen
There are several potential future directions for the development of BMS-986165. One possibility is the use of this compound in combination with other drugs that target different pathways involved in inflammation. Another direction is the development of prodrugs or other formulations that increase the half-life of BMS-986165 and improve its bioavailability.
In conclusion, BMS-986165 is a promising small molecule inhibitor that has shown efficacy in the treatment of autoimmune diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination therapies and other formulations.
Synthesemethoden
The synthesis of BMS-986165 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine and the subsequent reaction with phenylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(tert-butoxycarbonyl)glycine methyl ester, followed by deprotection to yield BMS-986165.
Wissenschaftliche Forschungsanwendungen
BMS-986165 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, this compound has shown efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease.
Eigenschaften
Produktname |
N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide |
|---|---|
Molekularformel |
C24H26N2O5S |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-18-9-11-19(12-10-18)16-26(32(28,29)21-7-5-4-6-8-21)17-24(27)25-22-15-20(30-2)13-14-23(22)31-3/h4-15H,16-17H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
YGISWGSHWQNYPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-({5-nitro-2-furyl}methylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300861.png)
![ethyl 2-{2-nitro-4,5-dimethoxybenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300863.png)
![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)
![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)